Ethyl 4-(4-bromophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-BROMOPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a quinoline moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.
Formation of the Thiophene Carboxylate: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Final Coupling and Esterification: The final step involves the coupling of the quinoline derivative with the thiophene carboxylate, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BROMOPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding nitro or carbonyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides, sulfoxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(4-BROMOPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The bromophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards certain biological targets. The thiophene carboxylate group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
- ETHYL 4-(4-FLUOROPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 4-(4-BROMOPHENYL)-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the quinoline, methoxyphenyl, and thiophene carboxylate groups provides a unique scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C30H23BrN2O4S |
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Molecular Weight |
587.5 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H23BrN2O4S/c1-3-37-30(35)27-24(18-8-12-20(31)13-9-18)17-38-29(27)33-28(34)23-16-26(19-10-14-21(36-2)15-11-19)32-25-7-5-4-6-22(23)25/h4-17H,3H2,1-2H3,(H,33,34) |
InChI Key |
QPCPJBIAQFNPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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